Cas no 868155-11-7 ((4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one)

(4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 2(5H)-Thiazolone, 4-[(4-fluorophenyl)amino]-
- HMS2707F23
- SMR000323497
- (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one
- HMS1654G22
- MLS000624546
- 4-[(4-fluorophenyl)imino]-1,3-thiazolidin-2-one
- F1740-0353
- 4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one
- 868155-11-7
- SR-01000014784
- CHEMBL1325950
- AKOS002840655
- AKOS000268126
- (E)-4-((4-Fluorophenyl)imino)thiazolidin-2-one
- SR-01000014784-1
- (4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one
-
- インチ: 1S/C9H7FN2OS/c10-6-1-3-7(4-2-6)11-8-5-14-9(13)12-8/h1-4H,5H2,(H,11,12,13)
- InChIKey: PRJHGXHOSWQEBV-UHFFFAOYSA-N
- ほほえんだ: S1CC(NC2=CC=C(F)C=C2)=NC1=O
計算された属性
- せいみつぶんしりょう: 210.02631219g/mol
- どういたいしつりょう: 210.02631219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.45±0.1 g/cm3(Predicted)
- ふってん: 318.3±44.0 °C(Predicted)
- 酸性度係数(pKa): 2.29±0.20(Predicted)
(4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1740-0353-30mg |
(4Z)-4-[(4-fluorophenyl)imino]-1,3-thiazolidin-2-one |
868155-11-7 | 90%+ | 30mg |
$119.0 | 2023-05-18 | |
Life Chemicals | F1740-0353-3mg |
(4Z)-4-[(4-fluorophenyl)imino]-1,3-thiazolidin-2-one |
868155-11-7 | 90%+ | 3mg |
$63.0 | 2023-05-18 | |
Life Chemicals | F1740-0353-5μmol |
(4Z)-4-[(4-fluorophenyl)imino]-1,3-thiazolidin-2-one |
868155-11-7 | 90%+ | 5μl |
$63.0 | 2023-05-18 | |
Life Chemicals | F1740-0353-1mg |
(4Z)-4-[(4-fluorophenyl)imino]-1,3-thiazolidin-2-one |
868155-11-7 | 90%+ | 1mg |
$54.0 | 2023-05-18 | |
Life Chemicals | F1740-0353-20μmol |
(4Z)-4-[(4-fluorophenyl)imino]-1,3-thiazolidin-2-one |
868155-11-7 | 90%+ | 20μl |
$79.0 | 2023-05-18 | |
Life Chemicals | F1740-0353-5mg |
(4Z)-4-[(4-fluorophenyl)imino]-1,3-thiazolidin-2-one |
868155-11-7 | 90%+ | 5mg |
$69.0 | 2023-05-18 | |
Life Chemicals | F1740-0353-10μmol |
(4Z)-4-[(4-fluorophenyl)imino]-1,3-thiazolidin-2-one |
868155-11-7 | 90%+ | 10μl |
$69.0 | 2023-05-18 | |
Life Chemicals | F1740-0353-20mg |
(4Z)-4-[(4-fluorophenyl)imino]-1,3-thiazolidin-2-one |
868155-11-7 | 90%+ | 20mg |
$99.0 | 2023-05-18 | |
Life Chemicals | F1740-0353-2μmol |
(4Z)-4-[(4-fluorophenyl)imino]-1,3-thiazolidin-2-one |
868155-11-7 | 90%+ | 2μl |
$57.0 | 2023-05-18 | |
Life Chemicals | F1740-0353-50mg |
(4Z)-4-[(4-fluorophenyl)imino]-1,3-thiazolidin-2-one |
868155-11-7 | 90%+ | 50mg |
$160.0 | 2023-05-18 |
(4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one 関連文献
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
(4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-oneに関する追加情報
Recent Advances in the Study of (4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one (CAS: 868155-11-7)
The compound (4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one (CAS: 868155-11-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This thiazolidinone derivative exhibits a unique structural framework that makes it a promising candidate for drug development, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its biological activity in various preclinical models.
One of the key findings in recent research is the compound's ability to inhibit specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one acts as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study utilized molecular docking simulations and in vitro assays to confirm the compound's binding affinity and selectivity for COX-2 over COX-1, suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory properties, recent investigations have explored the compound's antimicrobial efficacy. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that (4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analysis. These findings highlight its potential as a lead compound for developing novel antibiotics.
Another area of interest is the compound's role in cancer therapy. Preliminary studies have shown that (4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one induces apoptosis in certain cancer cell lines, particularly those associated with breast and colon cancers. A 2023 preprint on bioRxiv revealed that the compound triggers mitochondrial dysfunction and reactive oxygen species (ROS) accumulation, leading to programmed cell death. Further in vivo studies are underway to validate these findings and assess the compound's pharmacokinetic properties.
From a synthetic chemistry perspective, recent advancements have focused on improving the yield and scalability of (4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one production. A 2024 paper in Organic Process Research & Development described a novel one-pot synthesis method that reduces the number of purification steps and minimizes waste generation. This environmentally friendly approach could facilitate large-scale manufacturing for clinical trials.
Despite these promising developments, challenges remain in translating (4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies and formulation optimization. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in advancing this compound toward therapeutic use.
In conclusion, (4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one (CAS: 868155-11-7) represents a versatile scaffold with multiple therapeutic potentials. Recent studies have shed light on its mechanisms of action, synthetic improvements, and biological activities, paving the way for future drug development. Continued research in this area is expected to yield valuable insights and potentially lead to novel treatments for inflammatory diseases, bacterial infections, and cancer.
868155-11-7 ((4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one) 関連製品
- 1509116-00-0(2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanal)
- 1396890-46-2((2E)-3-(2-chlorophenyl)-1-4-(2-hydroxypropyl)piperazin-1-ylprop-2-en-1-one hydrochloride)
- 246028-92-2(3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-5-carbonitrile)
- 2171748-48-2(5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid)
- 1804131-50-7(5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid)
- 2138520-40-6(tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate)
- 418777-28-3(N-(2,4-Dimethoxybenzyl)-1-(pyridin-3-yl)methanamine)
- 61744-32-9(3-(3-methylpyridin-2-yl)propan-1-ol)
- 731001-98-2(2-{4-(2-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid)
- 866153-17-5(1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine)



